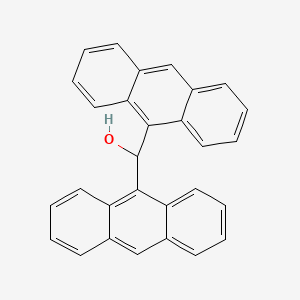
Di(anthracen-9-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-anthracen-9-yl-methanol is an organic compound with the molecular formula C29H20O. It is a derivative of anthracene, featuring a hydroxymethyl group attached to the 9-position of the anthracene ring system. This compound is known for its unique photophysical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-anthracen-9-yl-methanol can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include a solvent like ethanol or methanol and a temperature range of 25-50°C .
Industrial Production Methods
While specific industrial production methods for di-anthracen-9-yl-methanol are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of 9-anthracenecarboxaldehyde followed by its hydrogenation to yield di-anthracen-9-yl-methanol.
Analyse Des Réactions Chimiques
Types of Reactions
Di-anthracen-9-yl-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding anthracene derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 9-anthracenecarboxylic acid.
Reduction: 9-anthracenemethanol.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Di-anthracen-9-yl-methanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of di-anthracen-9-yl-methanol involves its photophysical properties. The compound exhibits intramolecular charge transfer (ICT) properties, where electron-donating groups transfer electrons to the electron-accepting anthracene moiety. This results in fluorescence emission, making it useful for imaging applications . The molecular targets and pathways involved include interactions with cellular components, leading to fluorescence staining of cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Anthracenemethanol: A derivative of anthracene with a hydroxymethyl group attached to the 9-position.
9-Anthracenecarboxaldehyde: An aldehyde derivative of anthracene used as a precursor in the synthesis of di-anthracen-9-yl-methanol.
Uniqueness
Di-anthracen-9-yl-methanol is unique due to its dual anthracene moieties, which enhance its photophysical properties compared to similar compounds. This makes it particularly valuable in applications requiring strong fluorescence emission and stability.
Propriétés
Numéro CAS |
15080-13-4 |
|---|---|
Formule moléculaire |
C29H20O |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
di(anthracen-9-yl)methanol |
InChI |
InChI=1S/C29H20O/c30-29(27-23-13-5-1-9-19(23)17-20-10-2-6-14-24(20)27)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18,29-30H |
Clé InChI |
HUMHPRCPHCVCIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


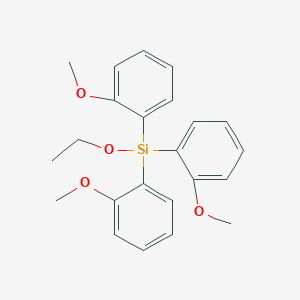
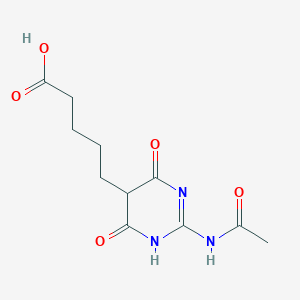
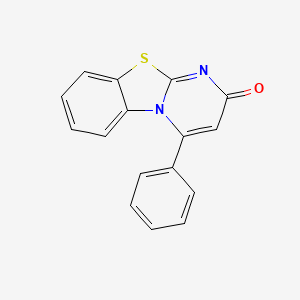
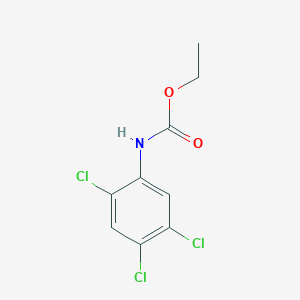
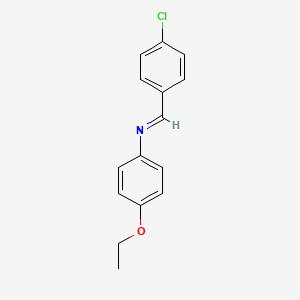

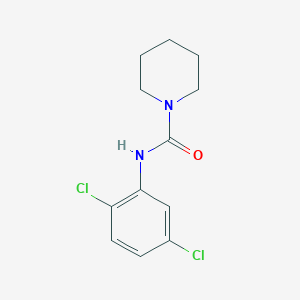
![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
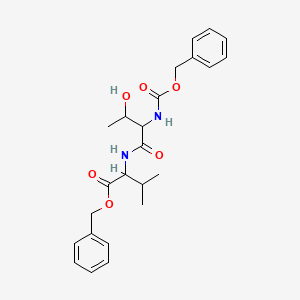
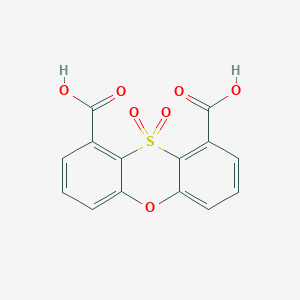
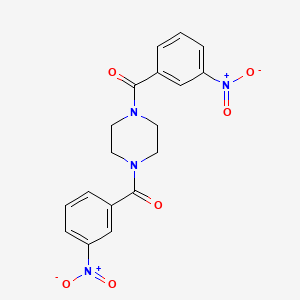
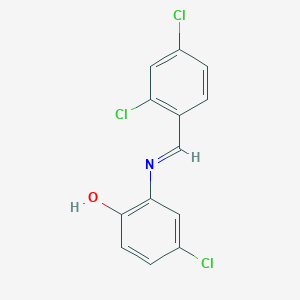
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
